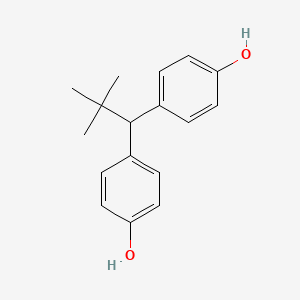![molecular formula C18H34N2S5 B14656482 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole CAS No. 53338-07-1](/img/structure/B14656482.png)
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C₁₈H₃₄N₂S₅. It is characterized by the presence of disulfanyl groups and a thiadiazole ring, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with a thiadiazole precursor under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the disulfide bonds into thiol groups.
Substitution: The compound can participate in substitution reactions where one of the disulfanyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive disulfanyl groups.
Biology: The compound’s ability to form stable disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and polymers.
Wirkmechanismus
The mechanism of action of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole involves its ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-th
Eigenschaften
CAS-Nummer |
53338-07-1 |
|---|---|
Molekularformel |
C18H34N2S5 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
3,5-bis(2,4,4-trimethylpentan-2-yldisulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C18H34N2S5/c1-15(2,3)11-17(7,8)24-22-13-19-14(21-20-13)23-25-18(9,10)12-16(4,5)6/h11-12H2,1-10H3 |
InChI-Schlüssel |
OHOUFTLYDXSBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)SSC1=NSC(=N1)SSC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
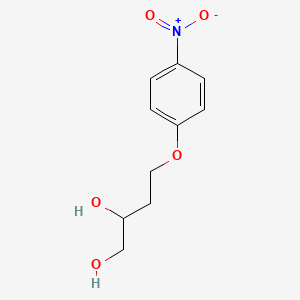
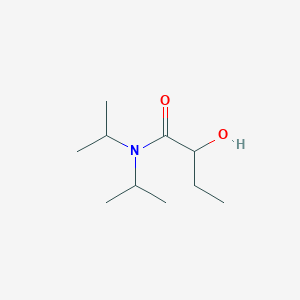
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
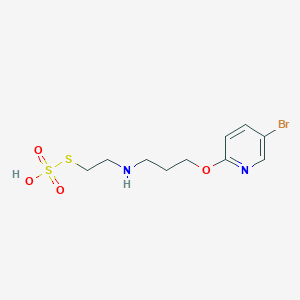
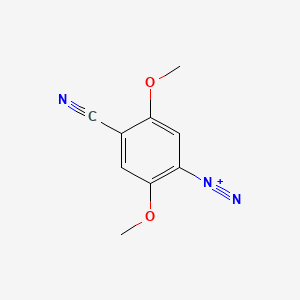
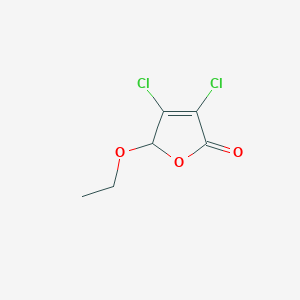
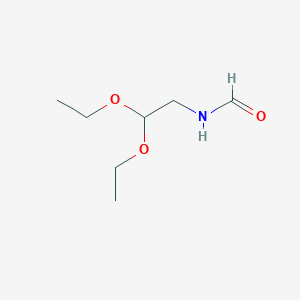
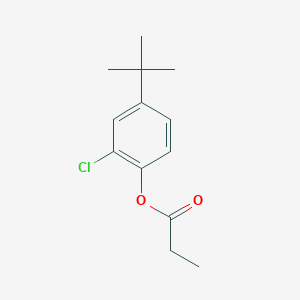
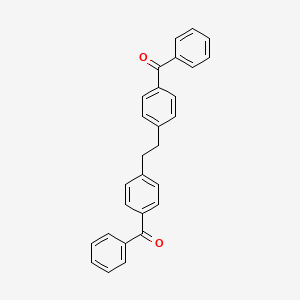
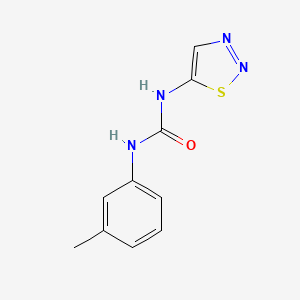
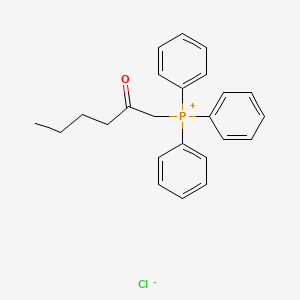
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
